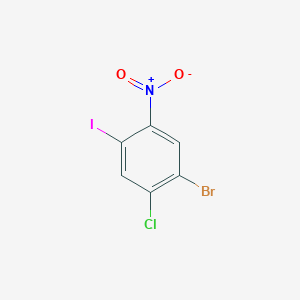

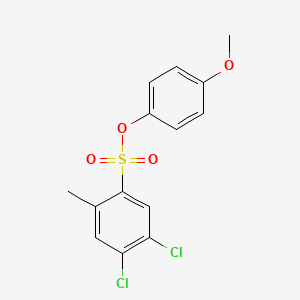

![molecular formula C12H16ClNO B2602006 {2-Azabicyclo[2.1.1]hexan-1-yl}(phenyl)methanol hydrochloride CAS No. 2044796-74-7](/img/structure/B2602006.png)

{2-Azabicyclo[2.1.1]hexan-1-yl}(phenyl)methanol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“{2-Azabicyclo[2.1.1]hexan-1-yl}(phenyl)methanol hydrochloride” is an organic compound with the IUPAC name (2-azabicyclo[2.1.1]hexan-1-yl)(phenyl)methanol hydrochloride . It has a molecular weight of 225.72 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15NO.ClH/c14-11(10-4-2-1-3-5-10)12-6-9(7-12)8-13-12;/h1-5,9,11,13-14H,6-8H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

This compound appears as a powder . The storage temperature is room temperature .Aplicaciones Científicas De Investigación

Stereoselective Synthesis and Rearrangements

- This compound is involved in stereoselective syntheses of novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes. Key rearrangements are initiated using agents like Selectfluor and Deoxo-Fluor for transforming iodides to alcohols and alcohols to fluorides, respectively. This has applications in organic synthesis and medicinal chemistry (Krow et al., 2004).

Reactions with Dicyanofumarates

- The reaction of 3-phenyl-1-azabicyclo[1.1.0]butane with 2,3-dicyanofumarates leads to mixtures of cis- and trans-2,3-dicyano-4-phenyl-1-azabicyclo[2.1.1]hexane-2,3-dicarboxylates. This demonstrates its utility in creating structurally diverse compounds (Mlostoń et al., 2009).

Synthesis from Cyclobutanone

- The synthesis of 2-azabicyclo[2.1.1]hexanes, containing the skeleton of naturally occurring insect antifeedants, is achieved by imination of 3-(chloromethyl)cyclobutanone and subsequent reductive cyclization (Stevens & Kimpe, 1996).

Novel Synthesis Methods

- Efficient synthesis of the 2-azabicyclo[2.1.1]hexane ring system starts from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride, using a photochemical method. This showcases an alternative approach to producing such compounds (Lescop et al., 2001).

Functionalized Synthons

- The compound is used in the synthesis of a functionalized 3-hydroxymethyl-2-azabicyclo[2.1.1]hexane synthon for methano-bridged pyrrolidines. This has implications for creating a variety of novel molecules (Krow et al., 2002).

Nucleophilic Displacement Route

- This compound is involved in nucleophilic displacements in 2-azabicyclo[2.1.1]hexanes, leading to the creation of difunctionalized variants. This process is significant in the development of specialized chemical entities (Krow et al., 2009).

Antiviral Activity

- Certain tricyclic compounds with a unique amine moiety, related to this chemical structure, have shown potent anti-influenza A virus activity. This suggests potential pharmacological applications (Oka et al., 2001).

Safety and Hazards

Propiedades

IUPAC Name |

2-azabicyclo[2.1.1]hexan-1-yl(phenyl)methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO.ClH/c14-11(10-4-2-1-3-5-10)12-6-9(7-12)8-13-12;/h1-5,9,11,13-14H,6-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPCDXRFOGJSCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(NC2)C(C3=CC=CC=C3)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

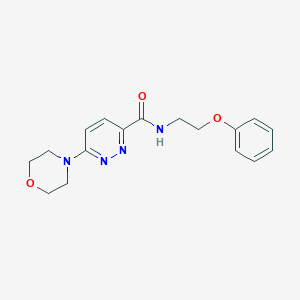

![2-((5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2601923.png)

![8-(2,3-dimethylphenyl)-1-methyl-3-(4-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2601926.png)

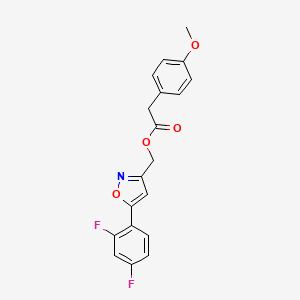

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-(benzyloxy)-3-methoxyphenyl)acrylonitrile](/img/structure/B2601930.png)

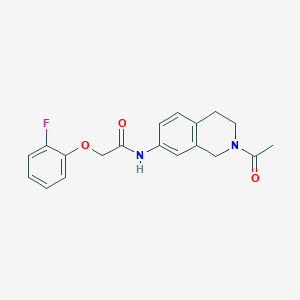

![4-fluoro-N-[2-(1H-indol-3-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbenzene-1-sulfonamide](/img/structure/B2601934.png)

![N-Methyl-N-[(6-oxo-1H-pyridin-2-yl)methyl]sulfamoyl fluoride](/img/structure/B2601937.png)

![Methyl 4-oxobicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2601940.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2601945.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2601946.png)